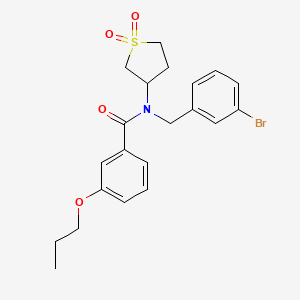

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 3-propoxy substituent on the benzamide core. The bromine atom likely enhances electrophilicity and binding interactions, while the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may improve solubility and metabolic stability .

Properties

Molecular Formula |

C21H24BrNO4S |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide |

InChI |

InChI=1S/C21H24BrNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3 |

InChI Key |

WUMKZZNHEIRXOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multi-step organic reactions. The starting materials may include 3-bromobenzyl chloride, 3-propoxybenzoic acid, and tetrahydrothiophene-1,1-dioxide. The synthesis may proceed through the following steps:

Formation of 3-bromobenzylamine: 3-bromobenzyl chloride reacts with ammonia or an amine to form 3-bromobenzylamine.

Amidation Reaction: 3-bromobenzylamine reacts with 3-propoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide intermediate.

Introduction of the Tetrahydrothiophenyl Group: The benzamide intermediate reacts with tetrahydrothiophene-1,1-dioxide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

Reduction: Reduction reactions may target the bromobenzyl group or the amide functionality.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Positional Effects : The target compound’s 3-propoxy group (meta position) contrasts with the 4-isobutoxy (para) substituent in , which may alter steric hindrance and electronic interactions in receptor binding.

- Halogen Influence: Bromine in the target compound and enhances lipophilicity compared to the non-brominated analog .

- Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, which likely improves solubility and stability over non-sulfonated analogs .

Electronic and Steric Effects

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that may influence its biological activity. It includes:

- Bromobenzyl moiety : Known for enhancing lipophilicity and potential interactions with biological targets.

- Tetrahydrothiophene derivative : This sulfur-containing ring can participate in various chemical reactions.

- Amide linkage : Facilitates hydrogen bonding, which is crucial for binding to biological receptors.

The molecular formula is with a molecular weight of approximately 498.4 g/mol.

Biological Activity Predictions

Based on structural analysis and computational predictions, this compound is expected to exhibit several biological activities:

- Antimicrobial : Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory : The thiophene component may contribute to anti-inflammatory properties.

- Cytotoxicity : Potential activity against cancer cells has been noted in structurally related compounds.

In vitro Studies

In vitro studies have been conducted to evaluate the compound's effectiveness against specific biological targets. For instance:

- Antimicrobial Activity : The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

- Cytotoxicity Assays : Testing on various cancer cell lines revealed IC50 values indicating moderate cytotoxicity, suggesting its potential as an anticancer agent.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Case Study 1 : A derivative of tetrahydrothiophene demonstrated significant anti-inflammatory effects in animal models, leading to reduced edema and pain response.

- Case Study 2 : A bromobenzyl-substituted compound showed promising results in inhibiting tumor growth in xenograft models, suggesting a pathway for further development into cancer therapeutics.

Mechanistic Insights

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : The amide group may facilitate binding to specific receptors, modulating cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.